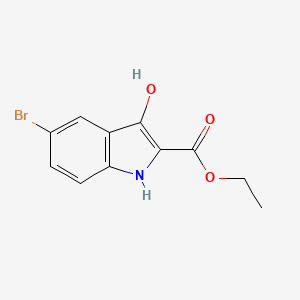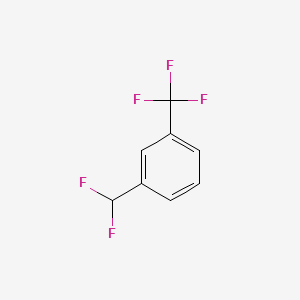
1-(Difluorométhyl)-3-(trifluorométhyl)benzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a benzene ring
Applications De Recherche Scientifique
1-(Difluoromethyl)-3-(trifluoromethyl)benzene has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various fluorinated organic molecules.
Biology: In biological research, the compound is used to study the effects of fluorinated groups on biological systems.
Industry: In the industrial sector, 1-(Difluoromethyl)-3-(trifluoromethyl)benzene is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
Target of Action
Trifluoromethyl-containing compounds are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene involves the activation of the C–F bond in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
Biochemical Pathways
The biochemical pathways affected by 1-(Difluoromethyl)-3-(trifluoromethyl)benzene are related to the trifluoromethylation of carbon-centered radical intermediates . This process is part of the broader field of radical chemistry .
Result of Action
The result of the action of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene involves the synthesis of various gem-difluoro substituted homoallylic alcohols . This process is facilitated by a visible-light-promoted radical [1,2]-Brook rearrangement involving defluorinated alkylation of α-trifluoromethyl alkenes .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene. Factors such as temperature, pH, and light exposure could potentially affect the compound’s stability and efficacy. For instance, the defluorinated alkylation of α-trifluoromethyl alkenes is promoted by visible light , indicating that light exposure could enhance the compound’s action.
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)-3-(trifluoromethyl)benzene typically involves radical trifluoromethylation reactions. These reactions are known for their high efficiency, good selectivities, and broad substrate scopes . The preparation methods can be categorized into two main approaches:
-
Synthetic Routes and Reaction Conditions
-
Industrial Production Methods
- Industrial production methods for 1-(Difluoromethyl)-3-(trifluoromethyl)benzene often involve large-scale radical trifluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or trifluoromethyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzoic acids, while reduction reactions produce alcohols.
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-3-(trifluoromethyl)benzene can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
-
Uniqueness
- The presence of both difluoromethyl and trifluoromethyl groups in 1-(Difluoromethyl)-3-(trifluoromethyl)benzene imparts unique chemical properties, such as enhanced stability, reactivity, and selectivity. These properties make it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
1-(difluoromethyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-7(10)5-2-1-3-6(4-5)8(11,12)13/h1-4,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERRYTMKZDHTNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673319 |
Source


|
| Record name | 1-(Difluoromethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214358-15-2 |
Source


|
| Record name | 1-(Difluoromethyl)-3-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
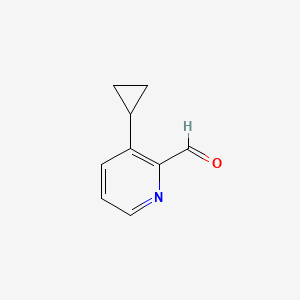
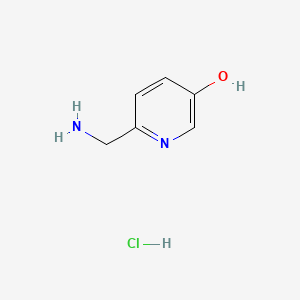
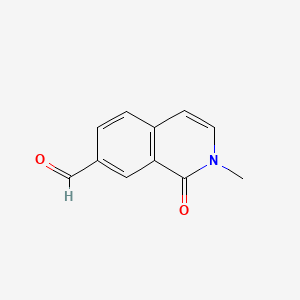
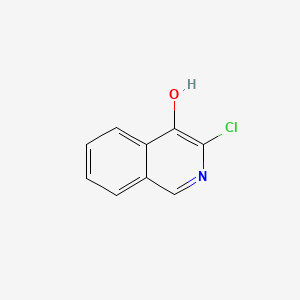
![1,6-Diazabicyclo[3.2.1]octan-7-one](/img/structure/B595343.png)
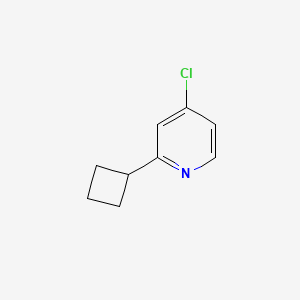
![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)
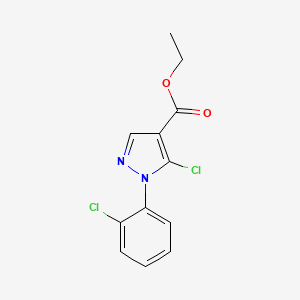
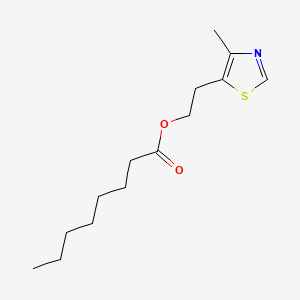
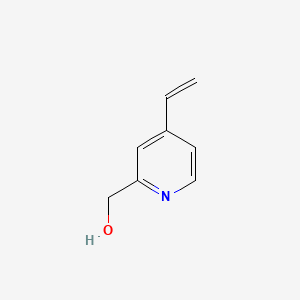
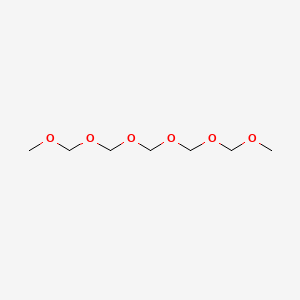
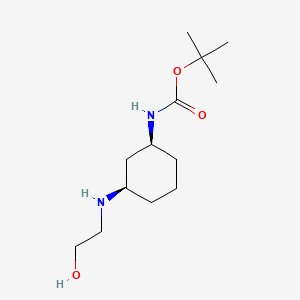
![10-oxa-3,4,5,8-tetrazatricyclo[6.3.0.02,6]undeca-1(11),2,4,6-tetraene](/img/structure/B595360.png)
